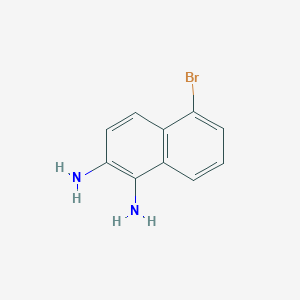

1,2-Diamino-5-bromonaphthalene

CAS No.:

Cat. No.: VC13992379

Molecular Formula: C10H9BrN2

Molecular Weight: 237.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrN2 |

|---|---|

| Molecular Weight | 237.10 g/mol |

| IUPAC Name | 5-bromonaphthalene-1,2-diamine |

| Standard InChI | InChI=1S/C10H9BrN2/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5H,12-13H2 |

| Standard InChI Key | YKTAPOGSLQBJRF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N)N)C(=C1)Br |

Introduction

Synthesis and Chemical Properties

Synthetic Routes

1,2-Diamino-5-bromonaphthalene is synthesized through multi-step processes, often involving bromination and subsequent functionalization:

Method 1: Bromination of Naphthalene Derivatives

A common approach involves the bromination of 1,2-diaminonaphthalene using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts like Fe or AlCl₃. For example:

-

Reagents: 1,2-Diaminonaphthalene, NBS, Fe catalyst, solvent (e.g., dichloroethane) .

-

Conditions: 30–80°C, 1–4 hours.

Method 2: Reductive Amination

An alternative method employs the reduction of nitro groups in brominated precursors:

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity |

|---|---|---|---|

| Bromination with NBS | NBS, Fe, 80°C, 4h | 56 | >95% |

| Reductive Amination | Zn, NH₄Cl, MeOH/H₂O, 75°C | 90 | 98% |

Physicochemical Properties

-

Solubility: Slightly soluble in water; soluble in polar organic solvents (e.g., DMF, DMSO) .

-

Reactivity:

Biological Activity and Applications

Material Science Applications

-

Fluorescent Probes: Used in bioimaging due to tunable photophysical properties (λₑₓ: 350 nm, λₑₘ: 450 nm) .

-

Organic Semiconductors: Serves as a building block for π-conjugated polymers with charge mobility >0.1 cm²/V·s .

Table 2: Key Biological and Material Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume